2-Oxaspiro[4.5]decan-3-one 2-Oxaspiro[4.5]decan-3-one
Brand Name: Vulcanchem
CAS No.: 7236-78-4
VCID: VC21088905
InChI: InChI=1S/C9H14O2/c10-8-6-9(7-11-8)4-2-1-3-5-9/h1-7H2
SMILES: C1CCC2(CC1)CC(=O)OC2
Molecular Formula: C9H14O2
Molecular Weight: 154.21 g/mol

2-Oxaspiro[4.5]decan-3-one

CAS No.: 7236-78-4

Cat. No.: VC21088905

Molecular Formula: C9H14O2

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

2-Oxaspiro[4.5]decan-3-one - 7236-78-4

Specification

CAS No. 7236-78-4
Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
IUPAC Name 2-oxaspiro[4.5]decan-3-one
Standard InChI InChI=1S/C9H14O2/c10-8-6-9(7-11-8)4-2-1-3-5-9/h1-7H2
Standard InChI Key CKICBBJJCUQLPO-UHFFFAOYSA-N
SMILES C1CCC2(CC1)CC(=O)OC2
Canonical SMILES C1CCC2(CC1)CC(=O)OC2

Introduction

Chemical Structure and Identification

2-Oxaspiro[4.5]decan-3-one is characterized by a spirocyclic structure where a four-membered ring containing an oxygen atom (oxetane) is connected to a cyclohexane ring through a single carbon atom, creating the distinctive spiro configuration. This structure gives the compound unique reactivity patterns and conformational properties.

Basic Identification Parameters

ParameterValue
CAS Number7236-78-4
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
MDL NumberMFCD01710334
IUPAC Name2-oxaspiro[4.5]decan-3-one
SynonymsGO-177; Godecke
FDA UNII8TP5X2BOF8

Structural Representations

The compound can be represented using various chemical notations:

Notation TypeRepresentation
SMILESC1CCC2(CC1)CC(=O)OC2
Standard InChIInChI=1S/C9H14O2/c10-8-6-9(7-11-8)4-2-1-3-5-9/h1-7H2
InChI KeyCKICBBJJCUQLPO-UHFFFAOYSA-N

2-Oxaspiro[4.5]decan-3-one features a spirocyclic junction where a carbon atom serves as the connection point between a cyclohexane ring and a lactone ring. The lactone contains a carbonyl group at the 3-position, contributing to its reactivity profile and potential applications in organic synthesis .

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-Oxaspiro[4.5]decan-3-one is essential for its proper handling, storage, and application in various research and industrial contexts.

Physical Properties

PropertyValue
AppearanceYellow oil
Boiling Point273°C (Press: 756 Torr)
Density1.0755 g/cm³ (Temp: 19.7°C)
State at Room TemperatureLiquid
ColorYellow

Chemical Properties

PropertyValue
LogP1.76
Heavy Atoms Count11
Rotatable Bond Count0
Number of Rings2
Carbon Bond Saturation (Fsp3)0.888
Polar Surface Area26 Ų
Hydrogen Bond Acceptors1
Hydrogen Bond Donors0
ParameterDetails
SolubilitySoluble in chloroform, methanol
Recommended StorageRefrigerator (4°C), under inert atmosphere

The compound's solubility in organic solvents like chloroform and methanol but limited solubility in water aligns with its moderately lipophilic nature as indicated by its LogP value of 1.76 .

Synthesis Methods

Several synthetic routes have been developed to produce 2-Oxaspiro[4.5]decan-3-one, each with distinct advantages depending on the starting materials and desired purity.

Traditional Synthesis

One documented synthetic approach involves the reaction of 2-oxaspiro nonane with carbon monoxide under controlled conditions. This methodology leverages carbonylation chemistry to form the required lactone structure .

Alternative Synthetic Routes

Research into related spirocyclic compounds suggests potential alternative synthetic pathways:

  • Cyclization of appropriately substituted cyclohexane derivatives with reactive carbonyl compounds

  • Ring expansion of smaller cyclic precursors

  • Spiro-annulation reactions using organometallic reagents

These methodologies typically require careful control of reaction conditions to ensure selectivity and high yields of the desired product .

Spectroscopic Properties

Predicted Collision Cross Section

Mass spectrometry analysis of 2-Oxaspiro[4.5]decan-3-one provides valuable data for identification and characterization:

Adductm/zPredicted CCS (Ų)
[M+H]+155.10666134.3
[M+Na]+177.08860144.3
[M+NH4]+172.13320145.2
[M+K]+193.06254138.4
[M-H]-153.09210138.2
[M+Na-2H]-175.07405140.1
[M]+154.09883136.8
[M]-154.09993136.8

These collision cross-section values provide critical data for mass spectrometric identification of the compound in complex mixtures .

Biological Activity and Applications

Use as Reference Material

The compound serves as an important reference material and precursor in organic synthesis, particularly in the development of more complex spirocyclic systems. Its unique structure makes it valuable for studying ring systems and developing novel synthetic methodologies .

Industrial Applications

Limited information exists on specific industrial applications, but similar spirocyclic compounds are used in fragrance development, specialty polymers, and as intermediates in the synthesis of pharmaceutically active compounds .

SupplierPurityAvailable QuantitiesPrice Range (USD)
Toronto Research Chemicals90%500 mg, 5 g$219 - $1,727
BLD Pharmatech95%1 g$1,803
eNovation CN95%50 mg - 1 g$1,368 - $5,140
Multiple other suppliers95%VariousPrice on application

The significant price variation reflects differences in purity, quantity, and supplier-specific factors such as synthesis methodology and quality control procedures .

Derivatives and Related Compounds

Research has explored various derivatives of the base 2-Oxaspiro[4.5]decan-3-one structure, introducing functional groups that modify the compound's properties and potential applications.

Known Derivatives

Several structurally related compounds have been reported in the literature:

  • 7-amino-2-oxaspiro[4.5]decan-3-one (C9H15NO2)

  • 3-methylene-1-oxaspiro[4.5]decan-2-one

  • {2-Oxaspiro[4.5]decan-3-yl}methanesulfonyl chloride

  • 3-(Dimethylamino)-1-oxaspiro[4.5]decan-2-one

  • 1-(Bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one

These derivatives demonstrate how the basic spirocyclic framework can be modified to introduce various functional groups, altering physical properties, reactivity, and biological activity .

Structure-Activity Relationship Studies

Research on derivatized variants reveals important structure-activity relationships:

  • Substitution at the 3-position of the ring significantly impacts biological activity

  • Addition of functionalities such as amino, methylene, or alkyl groups modifies reactivity and physical properties

  • Stereochemistry at the spiro center influences three-dimensional conformation and potential interactions with biological targets

Such structural modifications provide valuable insights into how the basic spirocyclic scaffold can be optimized for specific applications .

Analytical Methods

Identification and Characterization Techniques

Multiple analytical techniques are employed to identify and characterize 2-Oxaspiro[4.5]decan-3-one:

  • Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information

  • Mass spectrometry enables precise molecular weight determination and fragmentation pattern analysis

  • Infrared spectroscopy identifies key functional groups, particularly the characteristic lactone carbonyl stretch

  • X-ray crystallography offers definitive three-dimensional structural confirmation for crystalline forms

These complementary techniques provide comprehensive structural verification essential for research and quality control purposes .

Research Applications

Synthetic Organic Chemistry

2-Oxaspiro[4.5]decan-3-one serves as an important building block in organic synthesis:

  • Its spirocyclic framework provides a rigid scaffold for constructing more complex molecules

  • The lactone functionality offers opportunities for selective transformations

  • It serves as a model compound for studying the reactivity and stereochemistry of spirocyclic systems

Medicinal Chemistry

The compound's potential in medicinal chemistry includes:

  • Serving as a starting point for synthesis of biologically active compounds

  • Contributing to structure-activity relationship studies for drug discovery

  • Offering a rigid three-dimensional scaffold for targeting specific receptor binding sites

Material Science

Limited information exists on applications in material science, though spirocyclic compounds generally can contribute to:

  • Development of specialty polymers with unique physical properties

  • Creation of materials with controlled release characteristics

  • Design of molecular architectures with specific conformational properties

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